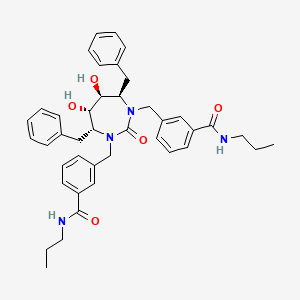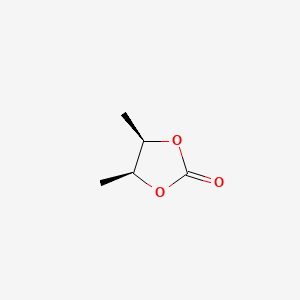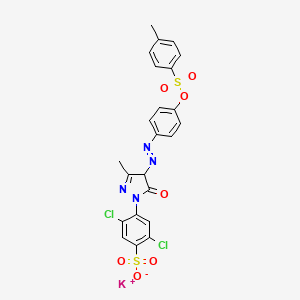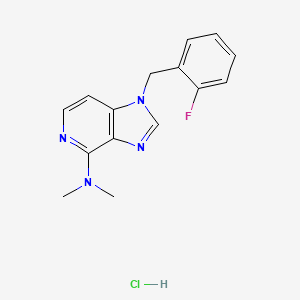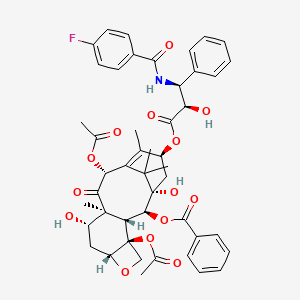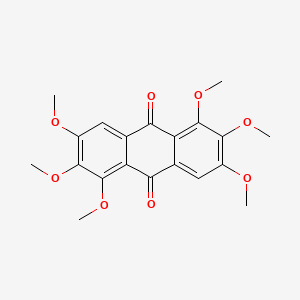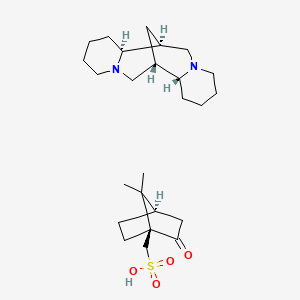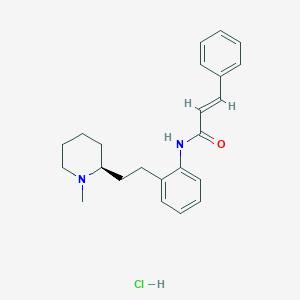
Honyumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Honyumine is a linear pyranoacridone alkaloid isolated from the root bark of Citrus grandis Osbeck . It is a naturally occurring compound with a unique structure, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Honyumine is typically isolated from natural sources, specifically the root bark of Citrus grandis Osbeck The extraction process involves several steps, including solvent extraction and chromatographic techniques to purify the compound
Analyse Chemischer Reaktionen
Honyumine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Honyumine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its antimicrobial properties and potential use in developing new antibiotics . In the industrial sector, this compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties .
Wirkmechanismus
The mechanism of action of honyumine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . This compound also interacts with cellular DNA, causing damage that can lead to cell death. The exact molecular pathways involved in its action are still under investigation, but its ability to induce apoptosis in cancer cells is a key area of research .
Vergleich Mit ähnlichen Verbindungen
Honyumine is unique among pyranoacridone alkaloids due to its specific structural features. Similar compounds include acridone, acrimarine B, and citpressine I . Compared to these compounds, this compound has distinct functional groups that contribute to its unique chemical and biological properties. For example, the presence of methoxy and hydroxy groups in this compound enhances its reactivity and potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
100595-86-6 |
|---|---|
Molekularformel |
C20H19NO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
5,9-dihydroxy-10-methoxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C20H19NO5/c1-20(2)8-7-10-14(26-20)9-12-15(17(10)23)18(24)11-5-6-13(22)19(25-4)16(11)21(12)3/h5-9,22-23H,1-4H3 |
InChI-Schlüssel |
DCEKPLXGLUMXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=C(C=C4)O)OC)C |
melting_point |
175 - 176 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



